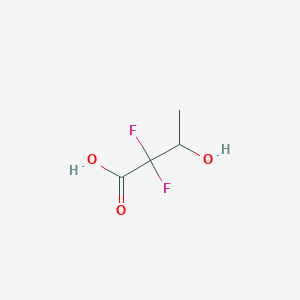
4-Chloro-6-(2-ethyl-1-piperidinyl)-1,3,5-triazin-2-amine
説明
4-Chloro-6-(2-ethyl-1-piperidinyl)-1,3,5-triazin-2-amine, also known as CEPT, is a synthetic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CEPT is a heterocyclic aromatic compound, which is composed of a nitrogen atom, two chlorine atoms, and two carbon atoms. It is a colorless, odorless, and water-soluble compound, which is commercially available in powder form. CEPT is used as a reagent for the synthesis of many pharmaceuticals, and as a catalyst in organic reactions. It is also used as a building block for the synthesis of other organic compounds.
科学的研究の応用
Thermal and Photo-Oxidative Stability
Thermal Oxidation Stability
Feng Ya and Cui Yong (2001) synthesized high molecular weight piperidine triazine compounds from alkylated piperidineamine and cyanuric chloride, which when blended with polypropylene and calixarene exhibited excellent thermal oxidative performance due to synergistic effects. This indicates the potential of such compounds in enhancing the thermal stability of polymeric materials (Feng Ya & Cui Yong, 2001).
Antiphoto-Oxidative Stability
Hong Xue-chuan (2003) developed a blend of p-tert-butyl-calix[4]arene, high molecular weight hindered amine compound, and polypropylene, showing that the synthesized 1,3,5-triazine compounds offer excellent antiphoto-oxidative performance, demonstrating their utility in materials resistant to photo-induced degradation (Hong Xue-chuan, 2003).
Chromatographic and Antimicrobial Applications
Chiral Separation
R. Bhushan and C. Agarwal (2011) developed new chiral derivatizing reagents based on cyanuric chloride for the chiral separation of amino acids, demonstrating the compound's utility in analytical chemistry for separating enantiomers of amino acids via reversed-phase liquid chromatography (R. Bhushan & C. Agarwal, 2011).
Antimicrobial and Antituberculosis Activity
Rahul V. Patel et al. (2012) synthesized a series of triazine derivatives showing significant antimicrobial and antituberculosis activity, highlighting the compound's potential in developing new antibacterial and antituberculosis agents (Rahul V. Patel et al., 2012).
Light Stabilizers and Molecular Structure Analysis
Light Stabilizers
L. Hui-ping (2002) discussed the preparation of hindered amine light stabilizers (HALS) derived from 1,3,5-triazine, which serve as effective light stabilizers for polymers, indicating their application in enhancing the light stability of various materials (L. Hui-ping, 2002).
Molecular Structure Investigations
Ihab Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, with molecular structure investigations providing insights into the intermolecular interactions, demonstrating the compound's potential in materials science and molecular engineering (Ihab Shawish et al., 2021).
特性
IUPAC Name |
4-chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5/c1-2-7-5-3-4-6-16(7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFUJFDFDFLJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-ethyl-1-piperidinyl)-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



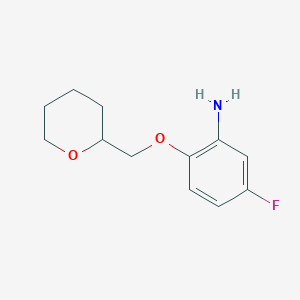
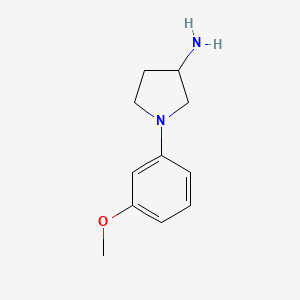

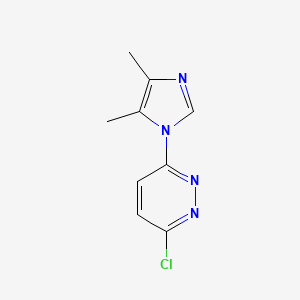
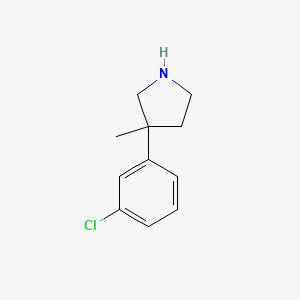
![3-[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol](/img/structure/B1454073.png)


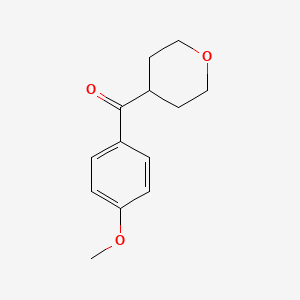
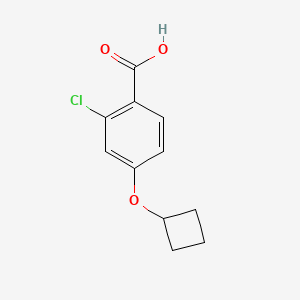
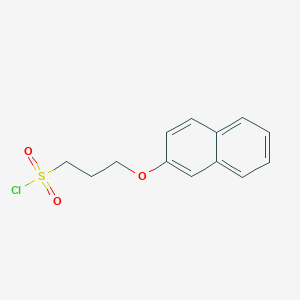
![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)
![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)
